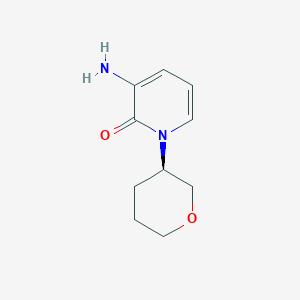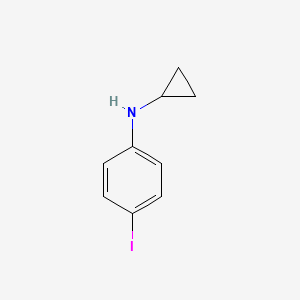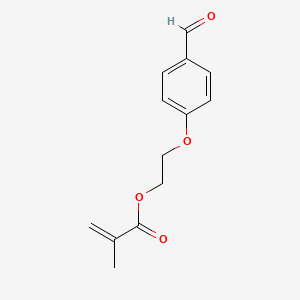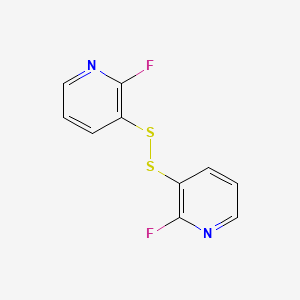
1,2-Bis(2-fluoropyridin-3-yl)disulfane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(2-fluoropyridin-3-yl)disulfane is an organosulfur compound featuring two pyridine rings substituted with fluorine atoms at the 2-position and connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-fluoropyridin-3-yl)disulfane typically involves the reaction of 2-fluoropyridine-3-thiol with an oxidizing agent. One common method includes the use of sodium hydroxide and potassium hexacyanoferrate(III) in an aqueous medium under an inert atmosphere . The reaction proceeds at room temperature and yields the desired disulfane compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents and products.
化学反应分析
Types of Reactions
1,2-Bis(2-fluoropyridin-3-yl)disulfane can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield thiols.
Substitution: The fluorine atoms on the pyridine rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
1,2-Bis(2-fluoropyridin-3-yl)disulfane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, particularly proteins containing cysteine residues.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate redox states in cells.
作用机制
The mechanism of action of 1,2-Bis(2-fluoropyridin-3-yl)disulfane involves its ability to undergo redox reactions, particularly the reversible cleavage and formation of the disulfide bond. This property allows it to interact with thiol-containing biomolecules, modulating their activity and function. The fluorine atoms on the pyridine rings can also participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and binding properties.
相似化合物的比较
Similar Compounds
1,2-Bis(5-nitropyridin-2-yl)disulfane: Similar structure but with nitro groups instead of fluorine atoms.
1,2-Bis(2-fluoropyridin-4-yl)disulfane: Similar structure but with fluorine atoms at the 4-position.
Uniqueness
1,2-Bis(2-fluoropyridin-3-yl)disulfane is unique due to the specific positioning of the fluorine atoms at the 2-position on the pyridine rings. This positioning can significantly influence the compound’s electronic properties and reactivity compared to other disulfane derivatives.
属性
分子式 |
C10H6F2N2S2 |
|---|---|
分子量 |
256.3 g/mol |
IUPAC 名称 |
2-fluoro-3-[(2-fluoropyridin-3-yl)disulfanyl]pyridine |
InChI |
InChI=1S/C10H6F2N2S2/c11-9-7(3-1-5-13-9)15-16-8-4-2-6-14-10(8)12/h1-6H |
InChI 键 |
NCSKRPNFAIAAMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)F)SSC2=C(N=CC=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B12954268.png)
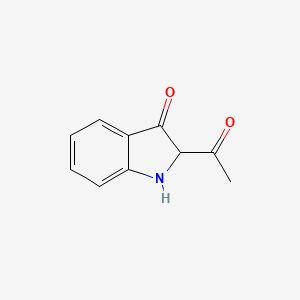
![5-Ethynylbenzo[b]thiophene](/img/structure/B12954287.png)
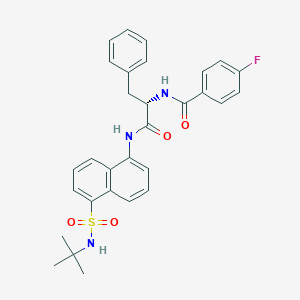

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)
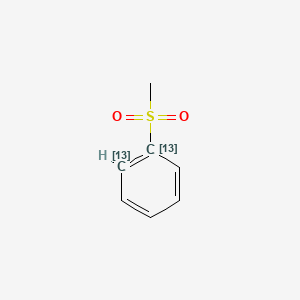
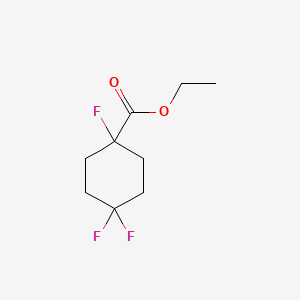
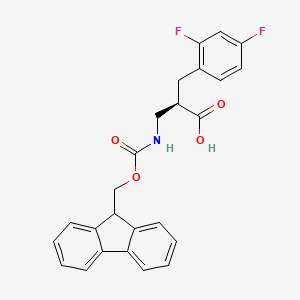
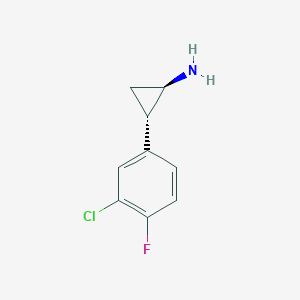
![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)
